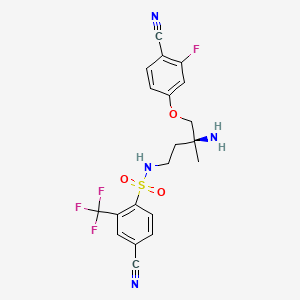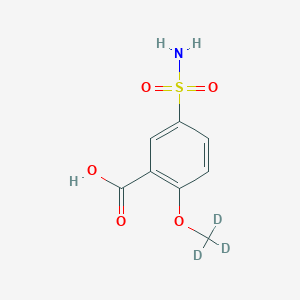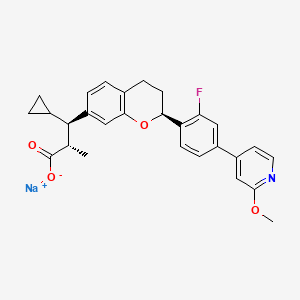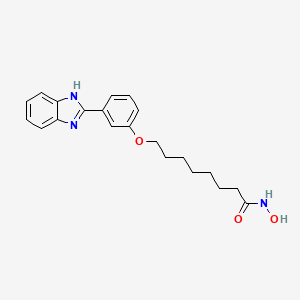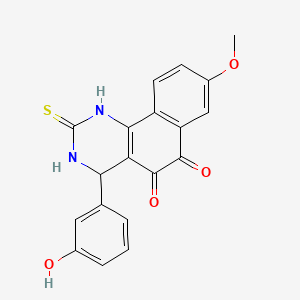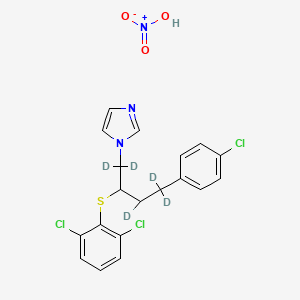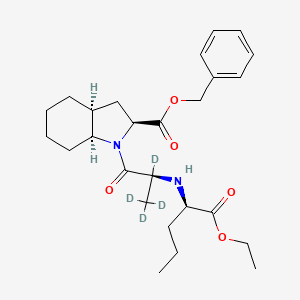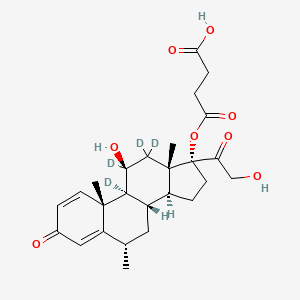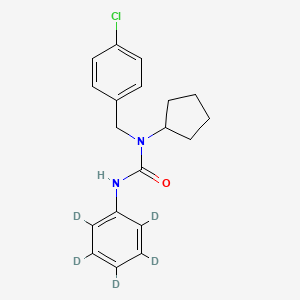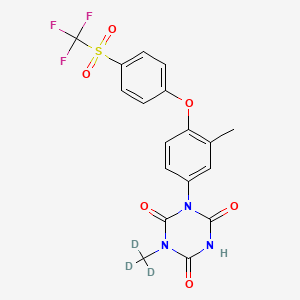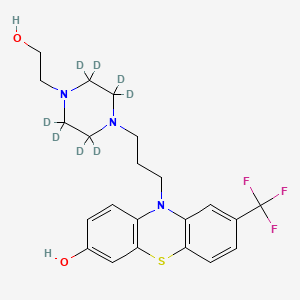
Hdac6-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hdac6-IN-6 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme that plays a crucial role in the deacetylation of non-histone proteins. HDAC6 is involved in various cellular processes, including cell proliferation, migration, and apoptosis. Inhibitors of HDAC6, such as this compound, have shown potential in treating cancer, neurodegenerative diseases, and other conditions .
Vorbereitungsmethoden
The synthesis of Hdac6-IN-6 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the use of benzohydroxamates, which selectively inhibit HDAC6. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using batch or continuous flow processes to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Hdac6-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Hdac6-IN-6 has been extensively studied for its potential applications in scientific research. In chemistry, it is used to study the role of HDAC6 in various biochemical pathways. In biology, this compound helps researchers understand the mechanisms of cell proliferation, migration, and apoptosis. In medicine, it has shown promise in treating cancer, neurodegenerative diseases, and autoimmune disorders. Additionally, this compound is being explored for its potential use in industry, particularly in the development of new therapeutic agents .
Wirkmechanismus
Hdac6-IN-6 exerts its effects by selectively inhibiting HDAC6, which leads to the accumulation of acetylated proteins. This inhibition disrupts various cellular processes, including protein degradation, cell migration, and apoptosis. The molecular targets of this compound include α-tubulin, heat shock protein 90 (HSP90), and cortactin. By inhibiting HDAC6, this compound affects the stability and function of these proteins, ultimately leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Hdac6-IN-6 is unique compared to other HDAC6 inhibitors due to its selectivity and potency. Similar compounds include trichostatin A, vorinostat, and tubastatin A. While these compounds also inhibit HDAC6, this compound has shown greater selectivity and fewer off-target effects. This makes it a promising candidate for further development and clinical use .
Eigenschaften
Molekularformel |
C20H15N3O2 |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
4-(acridin-9-ylamino)-N-hydroxybenzamide |
InChI |
InChI=1S/C20H15N3O2/c24-20(23-25)13-9-11-14(12-10-13)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12,25H,(H,21,22)(H,23,24) |
InChI-Schlüssel |
HYCPLKOVNZFNAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


